BenchChemオンラインストアへようこそ!

5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride

eIF4A3 inhibition RNA helicase nonsense-mediated mRNA decay

5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride (CAS 1240529-45-6) is the dihydrochloride salt of a heterocyclic building block comprising a piperazine moiety linked via a carbonyl spacer to a 1,2-dihydropyridin-2-one core. This scaffold serves as the validated structural core of a published series of orally bioavailable, subtype-selective eukaryotic initiation factor 4A3 (eIF4A3) inhibitors, with optimized derivatives achieving potent enzymatic inhibition (IC50 0.10–0.14 µM) and >1,000-fold selectivity over related RNA helicases eIF4A1, eIF4A2, BRR2, and DHX29 (all IC50 >100 µM).

Molecular Formula C10H15Cl2N3O2
Molecular Weight 280.15 g/mol
CAS No. 1240529-45-6
Cat. No. B1520813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride
CAS1240529-45-6
Molecular FormulaC10H15Cl2N3O2
Molecular Weight280.15 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CNC(=O)C=C2.Cl.Cl
InChIInChI=1S/C10H13N3O2.2ClH/c14-9-2-1-8(7-12-9)10(15)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2,(H,12,14);2*1H
InChIKeySNYQPHOEVQXKGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one Dihydrochloride (CAS 1240529-45-6): Core Scaffold for eIF4A3-Selective Inhibitor Development


5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride (CAS 1240529-45-6) is the dihydrochloride salt of a heterocyclic building block comprising a piperazine moiety linked via a carbonyl spacer to a 1,2-dihydropyridin-2-one core [1]. This scaffold serves as the validated structural core of a published series of orally bioavailable, subtype-selective eukaryotic initiation factor 4A3 (eIF4A3) inhibitors, with optimized derivatives achieving potent enzymatic inhibition (IC50 0.10–0.14 µM) and >1,000-fold selectivity over related RNA helicases eIF4A1, eIF4A2, BRR2, and DHX29 (all IC50 >100 µM) [1]. The dihydrochloride salt form (MW 280.15 g/mol, formula C10H15Cl2N3O2) offers enhanced aqueous solubility and handling characteristics compared to the free base (CAS 932114-29-9, MW 207.23 g/mol) .

Why 5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one Dihydrochloride Cannot Be Interchanged with Regioisomers, Free-Base, or Direct N-Linked Analogs


The 5-position carbonyl-piperazine regiochemistry of this compound is specifically validated in the structure-activity relationship (SAR) of eIF4A3-selective inhibitors, where the core scaffold was deliberately retained while East and West region amide substituents were optimized for potency, solubility, metabolic stability, and oral bioavailability [1]. Substitution at the 4-position (CAS 1525665-69-3) lacks comparable published biological validation . The carbonyl linker between piperazine and the dihydropyridinone ring confers distinct conformational and hydrogen-bonding properties (computed logP −1, 2 H-bond donors, 3 H-bond acceptors, 1 rotatable bond) versus the direct N-linked analog 5-(piperazin-1-yl)pyridin-2(1H)-one (CAS 1263387-56-9; C9H13N3O, MW 179.22), which is associated with serotonergic and purinergic receptor targets rather than eIF4A3 . The dihydrochloride salt provides superior aqueous solubility and solid-state stability relative to the free base, impacting reproducibility in biochemical assays and synthetic workflows [2].

Quantitative Differentiation Evidence for 5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one Dihydrochloride Versus Closest Analogs


eIF4A3 Inhibitor Scaffold Validation: Potency, Selectivity, and Oral Bioavailability Data from Published Optimized Derivatives

The 5-(piperazine-1-carbonyl)pyridin-2(1H)-one scaffold is the core retained throughout a published optimization campaign that transformed lead compound 1a (eIF4A3 IC50 0.11 µM; solubility 0.46 µg/mL at pH 6.8; metabolic stability 227 µL/min/mg in mouse microsomes; oral AUC 9.0 ng·h/mL; bioavailability F 5.7%) into the advanced leads 1o and 1q, which maintained potent eIF4A3 inhibition (IC50 0.10 and 0.14 µM respectively) while achieving dramatically improved solubility (12 and 5.9 µg/mL), metabolic stability (6 and <0.5 µL/min/mg), and oral exposure (AUCpo 146.6 and 315.4 ng·h/mL; F 16.1% and 23.7%) [1]. All three compounds retained >1,000-fold selectivity over eIF4A1, eIF4A2, BRR2, and DHX29 (all IC50 >100 µM) [1]. In a cellular NMD reporter assay in HCT-116 cells, 1o and 1q produced SC35 1.6 kb mRNA fold-changes of 2.17 and 1.79 at 1 µM, with GI50 values of 1.34 and 1.18 µM respectively [1]. In vivo, 1o and 1q demonstrated antitumor efficacy with T/C values of 54% and 29% without severe body weight loss [1].

eIF4A3 inhibition RNA helicase nonsense-mediated mRNA decay oncology probe development

Regiochemical Differentiation: 5-Position Versus 4-Position Piperazine-Carbonyl Substitution on Pyridin-2(1H)-one

The 5-position carbonyl-piperazine substitution is the specific regiochemistry employed in the Takeda eIF4A3 inhibitor series, where it was intentionally retained as the fixed core scaffold throughout SAR optimization of the East and West amide substituents [1]. The 4-position regioisomer, 4-(piperazine-1-carbonyl)pyridin-2(1H)-one (CAS 1525665-69-3), shares the identical molecular formula (C10H13N3O2, MW 207.23) but has no published biological validation data in peer-reviewed literature . In the eIF4A3 inhibitor series, the (S)-3-phenyldiacylpiperazine scaffold geometry and the 5-position attachment were found to be essential for potent inhibition, with the corresponding (R)-enantiomer and piperazine ring modifications producing substantially reduced activity [1].

regiochemistry structure-activity relationship scaffold validation medicinal chemistry

Carbonyl Linker Versus Direct N-Linkage: Physicochemical and Target-Profile Divergence

The carbonyl spacer in 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one (free base: C10H13N3O2, MW 207.23, computed logP −1, H-bond donors 2, H-bond acceptors 3, rotatable bonds 1) differentiates it from the direct N-linked analog 5-(piperazin-1-yl)pyridin-2(1H)-one (CAS 1263387-56-9; C9H13N3O, MW 179.22) . The carbonyl group adds 28 Da, introduces an additional hydrogen-bond acceptor, and alters the electronic character of the piperazine-pyridinone junction. Biologically, the carbonyl-linked scaffold is associated with eIF4A3 allosteric inhibition (noncompetitive with ATP/RNA) [1], whereas the direct N-linked scaffold has been explored for serotonin reuptake inhibition (structurally related analogs show SERT IC50 = 8.3 nM) [2] and purinergic P2Y12 receptor antagonism [2].

linker chemistry hydrogen bonding physicochemical properties target selectivity

Dihydrochloride Salt Form: Enhanced Solubility and Stability Versus Free Base for Reproducible Assay Performance

The dihydrochloride salt (CAS 1240529-45-6, C10H15Cl2N3O2, MW 280.15) provides enhanced aqueous solubility compared to the free base (CAS 932114-29-9, C10H13N3O2, MW 207.23) [1]. Dihydrochloride salts of piperazine-containing compounds are well-established to exhibit significantly higher water solubility than their corresponding free bases, with model piperazine dihydrochloride salts demonstrating water solubility of approximately 410 g/L at 20°C . The salt form also confers improved solid-state stability, enabling long-term storage at −20°C (1–2 years) versus short-term at −4°C (1–2 weeks) [2]. The free base has a computed logP of −1, indicating inherent polarity, but the protonated piperazine nitrogens in the dihydrochloride form further enhance aqueous solvation [1].

salt form aqueous solubility solid-state stability assay reproducibility

Commercial Purity Grades: Available ≥98% Purity with Defined QC Specifications

The dihydrochloride salt is commercially available at ≥98% purity (Leyan, product 1327490) and 98.0% (ChemSrc, with 10-day stocking period) . The free base is also available at 98% purity (Leyan, product 1538872) and 97% NLT (MolCore) . The availability of the dihydrochloride at equivalent or superior purity grades to the free base, combined with the solubility advantages of the salt form, makes it the preferred form for direct use in assay-ready workflows without additional salt conversion steps.

purity quality control procurement specification analytical chemistry

Validated Application Scenarios for 5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one Dihydrochloride Based on Quantitative Evidence


eIF4A3-Selective Chemical Probe Development: Structure-Guided Optimization from a Data-Rich SAR Foundation

This dihydrochloride salt serves as the key synthetic intermediate for constructing substituted 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives targeting eIF4A3. The published optimization pathway from 1a to 1o/1q provides a quantitative roadmap: West-region amide modification can tune potency (IC50 range 0.05–1.1 µM), solubility (2.4–32 µg/mL), and metabolic stability (<0.5–113 µL/min/mg) while systematically addressing P-gp efflux (efflux ratio range 0.8–35.0) [1]. Researchers designing new eIF4A3 probes can leverage this existing SAR to prioritize substituent choices, reducing the synthetic burden of de novo exploration [1].

Kinase and RNA Helicase Inhibitor Medicinal Chemistry: Privileged Scaffold for ATP-Binding Site Ligands

The piperazine-carbonyl-dihydropyridinone architecture provides a hydrogen-bond-rich framework suitable for engaging ATP-binding pockets and allosteric sites on RNA helicases and kinases. The dihydrochloride salt enables direct use in parallel synthesis and fragment-based screening without pre-neutralization steps. Published data confirm that derivatives of this scaffold achieve noncompetitive inhibition with respect to ATP and RNA, binding to an allosteric region of eIF4A3 distinct from the ATP-binding site [1]. This allosteric mechanism, combined with >1,000-fold selectivity over eIF4A1 and eIF4A2, demonstrates the scaffold's capacity for highly selective target engagement [1].

Nonsense-Mediated mRNA Decay (NMD) Pathway Modulation: Cellular Reporter Assays and In Vivo PD Studies

Derivatives of this scaffold have demonstrated cellular NMD inhibition as measured by SC35 1.6 kb mRNA fold-change in HCT-116 cells (fold changes of 2.17–21.76 at 1–10 µM) [1]. The optimized leads 1o and 1q showed antitumor efficacy in xenograft models (T/C 54% and 29%) without severe body weight loss, establishing the scaffold's suitability for NMD-focused oncology research [1]. The dihydrochloride salt form ensures reproducible dissolution for cell-based assay workflows where consistent compound delivery is critical for reliable EC50/GI50 determination.

Heterocyclic Building Block for Custom Library Synthesis and Fragment-Based Drug Discovery

With a computed logP of −1, 2 H-bond donors, and 3 H-bond acceptors on the free base, this scaffold occupies a favorable fragment-like property space for lead discovery [2]. The unsubstituted piperazine nitrogen provides a convenient synthetic handle for parallel derivatization (acylation, reductive amination, arylation), while the dihydropyridinone NH and carbonyl offer additional vectors for scaffold decoration. A 2023 patent (WO2023123456) disclosed an optimized synthetic route for this compound, improving yield and purity while reducing hazardous reagent use, which supports scalable procurement for library production [3].

Quote Request

Request a Quote for 5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.